16-Glucuronide-estriol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYGGFDZJFIDPU-JRSYHJKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939935 | |
| Record name | Estriol 16-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Estriol-16-Glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1852-50-2 | |
| Record name | Estriol 16-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estriol-16alpha-(beta-D-glucuronide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estriol 16-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estriol 16alpha -(beta -D-glucuronide) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Estriol-16-Glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Endogenous Formation Pathways
Glucuronidation Processes and Enzymatic Catalysis
Glucuronidation is a major phase II conjugation reaction in drug metabolism, responsible for the biotransformation of numerous endogenous compounds, including steroids, and xenobiotics. helsinki.fieur.nl The process involves the transfer of a glucuronic acid moiety from a high-energy donor molecule, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to a substrate. helsinki.fi This reaction, catalyzed by a superfamily of enzymes, results in the formation of a glucuronide conjugate with significantly increased water solubility, which aids in its renal and biliary clearance. oup.com
The enzymes responsible for catalyzing the glucuronidation of estriol (B74026) are the UDP-glucuronosyltransferases (UGTs). helsinki.fioup.com These membrane-associated proteins are primarily located in the endoplasmic reticulum of cells. oup.com UGTs play a crucial role in the inactivation and subsequent elimination of potentially toxic compounds and endogenous molecules like steroid hormones. oup.com The UGT-mediated conjugation of glucuronic acid to estriol at the 16-hydroxyl position effectively terminates the biological activity of the parent estrogen and prepares it for excretion. oup.comresearchgate.net The UGT enzyme superfamily is divided into subfamilies, including UGT1A and UGT2B, several members of which are involved in steroid hormone metabolism. helsinki.fioup.com
Research has identified several specific UGT isoforms that catalyze the glucuronidation of estriol. ebi.ac.uk Among the various human UGTs, members of both the UGT1A and UGT2B subfamilies demonstrate activity towards estrogens. helsinki.fioup.com Studies examining the glucuronidation of estriol have found that UGT2B7 and UGT1A10 are among the most active enzymes in this process. helsinki.fiwikipathways.org UGT2B7, in particular, shows a unique specificity for 3,4-catechol estrogens and estriol, suggesting it plays a significant role in regulating the levels of these active estrogen metabolites. While multiple UGTs can conjugate estrogens, UGT2B7 and UGT1A10 are key enzymes in the formation of estriol glucuronides. helsinki.fiwikipathways.org After estriol incubation with liver homogenates, over 90% of the steroid was converted to estriol-16α-glucosiduronate. ebi.ac.uk
| UGT Isoform | Subfamily | Activity Towards Estriol | Primary Location |
|---|---|---|---|
| UGT2B7 | UGT2B | High activity; demonstrates unique specificity for estriol. helsinki.fi | Liver, extrahepatic tissues. oup.comjst.go.jp |
| UGT1A10 | UGT1A | High activity in estriol glucuronidation. helsinki.fi | Predominantly extrahepatic tissues, such as the small intestine. jst.go.jp |
| UGT1A1 | UGT1A | Found to glucuronidate estradiol (B170435) and its metabolites. oup.comnih.gov | Liver, gastrointestinal tract. oup.com |
| UGT1A3 | UGT1A | Capable of conjugating estrogens. oup.comnih.gov | Liver. jst.go.jp |
| UGT1A8 | UGT1A | Capable of conjugating estrogens. oup.comnih.gov | Extrahepatic tissues. wikipathways.org |
Role of UDP-Glucuronosyltransferases (UGTs) in Formation
Precursor Compounds and Metabolic Intermediates (e.g., Estriol)
The direct precursor for the biosynthesis of 16-Glucuronide-estriol is the steroid hormone estriol (E3). cymitquimica.comnih.gov Estriol is a major estrogen, particularly during pregnancy, where it is produced in significant amounts by the placenta from androgen precursors originating from the fetus. nih.govwikipedia.org In the maternal circulation, estriol undergoes extensive metabolism, with a large fraction being converted into conjugated forms. wikipedia.orgebi.ac.uk
Primary metabolites of estriol include estriol-16-glucuronide (B14805607), estriol-3-glucuronide, estriol-3-sulfate, and the diconjugated estriol-3-sulfate-16-glucuronide. nih.govebi.ac.ukwikipedia.org Of these, estriol-16-glucuronide is a major metabolite found in high concentrations in the urine of pregnant women. wikipedia.orgebi.ac.uk While estriol sulfate (B86663) is another significant conjugate, it can also serve as a substrate for glucuronidation, leading to the formation of the diconjugated estriol-3-sulfate-16-glucuronide, a reaction also catalyzed by UGTs in the liver. wikipedia.org
Regiospecificity and Stereoselectivity of Estriol Glucuronidation
The enzymatic process of glucuronidation exhibits remarkable specificity. UGT enzymes demonstrate both regiospecificity and stereoselectivity, meaning they selectively conjugate glucuronic acid to specific hydroxyl groups on the steroid molecule with a specific spatial orientation. helsinki.fi
In the case of estriol, which has hydroxyl groups at the C3, C16α, and C17β positions, UGT enzymes can form different glucuronide isomers. nih.govwikipedia.org However, the formation of this compound is a predominant pathway, indicating a high degree of regiospecificity by the involved UGTs for the hydroxyl group at the C16 position. ebi.ac.ukwikipedia.org Furthermore, the reaction is stereoselective, with the glucuronic acid being attached to the alpha (α) face of the 16-hydroxyl group, resulting in estriol 16α-(β-D-glucuronide). wikipedia.orgnih.gov Studies have shown that human UGTs from various subfamilies exhibit distinct patterns of regio- and stereoselectivity in the glucuronidation of different estriol isomers, highlighting the precise nature of this metabolic process. helsinki.fiebi.ac.uk This specificity ensures the efficient and targeted inactivation and elimination of estriol.
Chemical Synthesis and Derivatization Strategies
Laboratory Synthesis Methods for 16-Glucuronide-estriol
The laboratory synthesis of Estriol (B74026) 16α-(β-D-glucuronide) has been approached through several strategic pathways, often starting from estriol or its precursor, estrone (B1671321). These methods aim to overcome challenges such as the presence of multiple hydroxyl groups on the estriol molecule, which can lead to a mixture of isomeric products.
Another established method utilizes the Koenigs-Knorr reaction. nih.gov This approach involves the selective protection and deprotection of the hydroxyl groups on the estriol molecule to ensure the glucuronidation occurs at the desired C-16 position. nih.gov A variation of this involves starting with estriol 3-benzoate, which is reacted with methyl acetobromoglucuronate in the presence of silver carbonate. jst.go.jp This reaction produces a mixture of the 16- and 17-glucuronide derivatives, which are then separated and hydrolyzed to yield the desired Estriol 16α-(β-D-glucuronide). psu.edujst.go.jp The separation of these isomers can be challenging, sometimes requiring fractional crystallization, which can result in lower yields. psu.edu
Table 1: Summary of Laboratory Synthesis Methods for Estriol 16α-(β-D-glucuronide)
| Starting Material | Key Intermediate(s) | Key Reagents & Reactions | Reported Yield | Reference |
|---|---|---|---|---|
| Estrone | 2,4,16α-tribromoestrone; 16α-hydroxy-17-ketone derivative | Cupric bromide (bromination); NaOH (hydrolysis); Silver carbonate (glucuronidation); Sodium borohydride (B1222165) (debromination) | ~65% overall from estrone | rsc.orgpsu.edursc.org |
| Estriol | Selectively protected estriol derivatives | Koenigs-Knorr reaction with methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-alpha-D-glucopyranuronate; Hydrolysis | Not specified | nih.gov |
| Estriol 3-benzoate | Isomeric glucuronide derivatives (16- and 17-) | Methyl acetobromoglucuronate; Silver carbonate (condensation); Alkaline hydrolysis | Yields a mixture requiring separation | jst.go.jp |
Derivatization for Analytical and Research Applications (e.g., Protein Conjugates)
For analytical purposes, particularly for the development of highly sensitive immunoassays, Estriol 16α-(β-D-glucuronide) is often chemically modified by conjugating it to a larger carrier protein. nih.gov This process, known as derivatization, creates a hapten-carrier conjugate that is immunogenic, enabling the production of specific antibodies against the small estriol glucuronide molecule.
A common strategy involves conjugating Estriol 16α-(β-D-glucuronide) to proteins such as ovalbumin (OVA) or bovine serum albumin (BSA). nih.govresearchgate.netresearchgate.net To facilitate this conjugation and improve the accessibility of the hapten for antibody binding, a spacer or linker molecule is often introduced. For instance, an oligoethylene glycol (OEG) linker has been successfully used to connect Estriol 16α-(β-D-glucuronide) to ovalbumin, forming the conjugate E3-16G-OEG-OVA. researchgate.net This conjugate can then be immobilized on a sensor chip surface for use in inhibition immunoassays, such as those based on Surface Plasmon Resonance (SPR). researchgate.netresearchgate.net
Similarly, conjugates with bovine serum albumin and keyhole limpet hemocyanin (KLH) have been synthesized to raise polyclonal antibodies in animals like sheep. nih.gov These antibodies are crucial components for developing direct radioimmunoassays (RIA) to quantify Estriol 16α-(β-D-glucuronide) in biological samples like urine. nih.gov The specificity of the resulting antibodies is a critical factor for the accuracy of the assay. researchgate.net
Table 2: Examples of Estriol 16α-(β-D-glucuronide) Derivatization for Research
| Hapten | Carrier Protein | Linker (if specified) | Resulting Conjugate | Application | Reference |
|---|---|---|---|---|---|
| Estriol 16α-(β-D-glucuronide) | Ovalbumin (OVA) | Oligoethylene glycol (OEG) | E3-16G-OEG-OVA | Immobilization on sensor chips for Surface Plasmon Resonance (SPR) immunoassays | researchgate.netresearchgate.net |
| Estriol 16α-(β-D-glucuronide) | Bovine Serum Albumin (BSA) | Not specified | E3-16G-BSA | Raising antibodies for radioimmunoassays (RIA) | nih.gov |
| Estriol 16α-(β-D-glucuronide) | Keyhole Limpet Hemocyanin (KLH) | Not specified | E3-16G-KLH | Raising antibodies for radioimmunoassays (RIA) | nih.gov |
Structural Modifications for Enhanced Research Utility
Beyond derivatization for antibody production, specific structural modifications to the estriol backbone or its precursors can enhance research utility by improving synthesis efficiency or analytical performance.
The synthesis pathway involving 2,4,16α-tribromoestrone is a prime example of strategic structural modification. psu.edursc.org The introduction of bromine atoms at the 2 and 4 positions of the aromatic ring serves to protect it during subsequent reactions and can be cleanly removed in a later step. psu.edu This modification of the estrone precursor ultimately facilitates a more controlled and higher-yielding synthesis of the target glucuronide, making it more readily available for research. psu.edu
Another key structural modification for enhanced utility is the incorporation of linker arms, such as the OEG linker mentioned previously, during derivatization. researchgate.net The choice of linker is not trivial; its length and chemical nature can significantly impact the stability of the resulting conjugate and the sensitivity of the immunoassay. The use of an OEG linker in the E3-16G-OEG-OVA conjugate, for example, resulted in a highly stable surface for SPR analysis, capable of withstanding over 1000 binding and regeneration cycles, which enhances the cost-effectiveness and reliability of the research application. researchgate.net
Additionally, structural modifications to the estriol precursor itself, such as the synthesis of 6α-functionalized estriol haptens, represent another avenue for enhancing research utility. google.com By introducing a functional group at a position distant from the key hydroxyl groups, these modified haptens can be used to generate antibodies with different specificities, potentially offering superior sensitivity in competitive immunoassays for estriol and its metabolites. google.com
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography separates the components of a mixture for subsequent analysis. For a polar and non-volatile compound like E3-16G, liquid chromatography is often preferred, though gas chromatography can be used after chemical modification.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
A high-performance liquid chromatographic (HPLC) method utilizing an electrochemical detector has been established for the determination of estriol (B74026) 16-glucuronide. nih.gov This detection method has proven to be superior to standard UV detection in terms of both selectivity and sensitivity, making it highly suitable for analyzing estrogen conjugates within complex biological fluids like bile and urine. nih.gov Research employing this technique has revealed that while both estriol 16-glucuronide and estriol 17-glucuronide are excreted in rat bile, only estriol 16-glucuronide is present in human pregnancy urine. nih.gov The enhanced specificity and sensitivity of electrochemical detection are significant advantages when measuring low concentrations of these conjugates. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the analysis of intact estrogen conjugates. acs.org This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for direct and accurate quantification of E3-16G in various biological samples without prior chemical modification.
Several LC-MS/MS methods have been developed and validated. One such method allows for the direct determination of estriol-3-glucuronide and estriol-16-glucuronide (B14805607) in pregnancy urine. nih.gov This approach uses a column-switching technique, enabling the direct injection of filtered urine samples and providing results within 20 minutes without extensive sample preparation. nih.gov The method demonstrates excellent linearity and sensitivity, with a limit of detection for E3-16G of 5 ng/mL. nih.gov
Another comprehensive LC-MS/MS method was developed for the simultaneous quantification of 15 different steroid hormone glucuronides, including E3-16G, in human urine. nih.gov This method involves a sample workup of protein precipitation and solid-phase extraction and shows good linearity (R²≥0.99) and recovery (89.6% to 113.8%). nih.gov LC-MS/MS has also been successfully applied to determine the double conjugate, estriol 3-sulfate 16-glucuronide, in the serum of pregnant women. tandfonline.com This demonstrates the versatility of the technique in analyzing various forms of conjugated estriol. tandfonline.com
| Method | Matrix | Sample Preparation | Linearity (R²) | Limit of Detection (LOD) / Quantification (LOQ) | Recovery | Reference |
|---|---|---|---|---|---|---|
| Column-Switching LC-MS/MS | Pregnancy Urine | Membrane Filtration | 0.9987 | LOD: 5 ng/mL | >85% | nih.gov |
| LC-MS/MS for 15 Steroid Glucuronides | Human Urine | Protein Precipitation & Solid Phase Extraction | ≥0.99 | LOQ: 1.9 to 21.4 nmol/L | 89.6% to 113.8% | nih.gov |
| LC-Tandem MS for E3-3S-16G | Pregnancy Serum | Protein Removal & Solid Phase Extraction | Not specified | Not specified | Satisfactory | tandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a highly selective technique for analyzing steroids; however, it is not suitable for the direct analysis of intact, polar, and non-volatile estrogen conjugates like E3-16G. acs.org The use of GC-MS for this compound requires extensive and complex sample preparation, which typically involves two key steps: enzymatic deconjugation (hydrolysis) to cleave the glucuronic acid moiety and release the free estriol, followed by chemical derivatization to make the resulting steroid sufficiently volatile for gas chromatography. acs.orghelsinki.fi
While this indirect approach allows for the quantification of the parent steroid, it comes with disadvantages. The hydrolysis step can be incomplete, and crucial information about the original site of conjugation is lost. helsinki.fi Despite these limitations, GC-MS methods have been developed for the analysis of urinary estrogen profiles, which include estriol derived from E3-16G, particularly in studies of postmenopausal women. nih.gov These methods often employ derivatization techniques, such as ethoxycarbonylation (EOC) and pentafluoropropionyl (PFP) derivatization, to enhance detectability. nih.gov
Capillary Electrophoresis-Time of Flight-Mass Spectrometry (CE-TOF-MS)
Capillary electrophoresis–mass spectrometry (CE–MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the precise mass identification of mass spectrometry. wikipedia.org Specifically, CE coupled with a time-of-flight mass spectrometer (CE-TOF-MS) has been demonstrated as a promising strategy for the comprehensive profiling of free and conjugated estrogens directly from biological samples like urine. acs.org
This method allows for the direct speciation and resolution of intact estrogen conjugates and their various structural isomers. acs.org By using an alkaline buffer system (e.g., pH >9.5) and negative ion mode detection, the technique can effectively separate weakly acidic native estrogens and anionic estrogen conjugates. acs.orglcms.cz A key advantage of CE-TOF-MS is that it can be performed with minimal sample pretreatment—often just dilution—and is less susceptible to the matrix-induced ion suppression effects that can interfere with LC-MS analyses. acs.orglcms.cz This makes it a robust method for obtaining detailed profiles of estrogen metabolism. nih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Background Electrolyte | 50 mM ammonium (B1175870) bicarbonate (pH 9.5) | Enables separation of anionic conjugates and isomers. | lcms.cz |
| Sample Pretreatment | 10-fold dilution in de-ionized water | Minimizes matrix effects without complex extraction. | lcms.cz |
| Ionization Mode | Negative-ion mode electrospray ionization (ESI) | Optimal for detecting deprotonated anionic conjugates. | acs.orglcms.cz |
| Separation Voltage | 20 kV | Drives the electrophoretic separation of analytes. | lcms.cz |
Sample Preparation and Extraction Protocols for Biological Matrices
The analysis of E3-16G in complex biological matrices such as urine, serum, and tissue necessitates meticulous sample preparation to remove interfering substances. researchgate.nethelsinki.fi
For urine samples, a simple and common method to mitigate matrix effects is dilution. researchgate.net In some protocols, urine samples are time-diluted to a standard equivalent volume before analysis. researchgate.net Another approach for urine involves a 20-fold dilution with a phosphate (B84403) buffer containing acetonitrile (B52724) and cetyltrimethylammonium bromide, allowing for direct injection into a chromatograph. nih.gov For more comprehensive profiling using capillary electrophoresis-time of flight-mass spectrometry (CE-TOF-MS), urine samples can be centrifuged and the supernatant diluted or subjected to solid-phase extraction (SPE). lcms.cz A typical SPE protocol for urine involves using Oasis HLB cartridges, which are preconditioned before loading the sample mixed with aqueous phosphoric acid. lcms.cz
The extraction of steroid glucuronides from biological samples is challenging due to their hydrophilic nature. scispace.com Liquid-liquid extraction (LLE) can be employed, but it requires acidic conditions to de-ionize the glucuronic acid moiety for efficient extraction into an organic solvent. scispace.com Solid-phase extraction is often a more specific and automatable alternative to LLE for purifying biological samples. helsinki.fi For tissue samples, which contain high levels of lipids, purification steps are mandatory to prevent interference and blockage of analytical columns. helsinki.fi
Methodological Validation and Performance Metrics
The sensitivity of analytical methods for E3-16G is a critical performance metric. Different techniques have achieved varying limits of detection (LOD).
| Analytical Method | Matrix | Limit of Detection (LOD) | Citation |
| Surface Plasmon Resonance (SPR) | Urine | 0.016 ng/mL | researchgate.netrsc.org |
| Au Nanoparticle-Enhanced SPR | Aqueous Samples | 14 pg/mL (0.014 ng/mL) | researchgate.netnih.gov |
| Lateral Flow Immunoassay (LFIA) | Time-diluted Urine | 0.49 ng/mL | researchgate.netrsc.org |
| Liquid Chromatography with Fluorescence Detection | Pregnancy Urine | 0.4 mg/L (400 ng/mL) | nih.gov |
| LC-MS/MS | Biological Fluids | 6-100 pmol/L | helsinki.fi |
The specificity of an immunoassay is its ability to exclusively detect the target analyte without interference from structurally related compounds. For E3-16G assays, this is particularly important due to the presence of other estrogen metabolites.
The polyclonal antibody developed for SPR and LFIA methods demonstrated negligible cross-reactivity with estrone-3-glucuronide and estriol-17-glucuronide. researchgate.netrsc.org Similarly, a radioimmunoassay for E3-16G showed less than 1% cross-reactivity with other estriol conjugates, estradiol (B170435) conjugates, or unconjugated estrogens, and less than 0.5% with pregnanediol-3-glucuronide. nih.gov However, another radioimmunoassay, while specific for urine and amniotic fluid, was found to be unsuitable for serum samples at dilutions less than 1/100 due to interfering materials. oup.comnih.gov
| Assay Type | Cross-Reactant | Cross-Reactivity (%) | Citation |
| Polyclonal Antibody (SPR/LFIA) | Estrone-3-glucuronide | Negligible | researchgate.netrsc.org |
| Polyclonal Antibody (SPR/LFIA) | Estriol-17-glucuronide | Negligible | researchgate.netrsc.org |
| Radioimmunoassay | Other estriol conjugates | < 1% | nih.gov |
| Radioimmunoassay | Estradiol conjugates | < 1% | nih.gov |
| Radioimmunoassay | Unconjugated estrogens | < 1% | nih.gov |
| Radioimmunoassay | Pregnanediol-3-glucuronide | < 0.5% | nih.gov |
| Radioimmunoassay | Free estrogens | 0.1 - 2% | oup.com |
| Radioimmunoassay | Estrone (B1671321) sulfate (B86663) | 0.9% | oup.com |
| Radioimmunoassay | Estradiol-17-sulfate | 0.3% | oup.com |
| Radioimmunoassay | Estradiol-17-glucuronide | 0.2% | oup.com |
The robustness of an assay refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The stability of the reagents, particularly the immobilized conjugates, is crucial for consistent performance.
In the context of SPR-based immunoassays for E3-16G, the stability of the E3-16G-OEG-OVA conjugate immobilized on the sensor surface has been shown to be exceptionally high. researchgate.netnih.gov The sensor surface demonstrated no significant decrease in antibody-binding capability even after more than 1,000 binding and regeneration cycles, which contributes to lower research costs and high reproducibility. researchgate.netnih.gov Regarding the stability of the analyte itself in biological samples, studies have indicated that estrogen conjugates, including E3-16G, exhibit excellent long-term stability when urine samples are stored frozen without the addition of chemical preservatives. lcms.cz
Metabolic Fate and Biotransformation Kinetics
Enzymatic Pathways Leading to Glucuronidation
The conjugation of estriol (B74026) with glucuronic acid is a phase II biotransformation reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). oup.comnih.gov These membrane-bound enzymes, located in the endoplasmic reticulum, mediate the transfer of a glucuronic acid moiety from the co-substrate UDP-glucuronic acid (UDPGA) to the estriol molecule. nih.govhelsinki.fi This process, known as glucuronidation, significantly increases the water solubility of estriol, which is essential for its excretion.
While glucuronidation of estrogens can occur at different hydroxyl groups, specific UGT isoforms exhibit regioselectivity. oup.comnih.gov For estriol, glucuronidation can occur at the 3-hydroxyl or the 16α-hydroxyl position. nih.gov Research has identified several UGT isoforms involved in estrogen metabolism, with enzymes from both the UGT1A and UGT2B subfamilies playing a role. oup.comaacrjournals.org
Key UGT enzymes involved in the glucuronidation of estrogens and their metabolites include:
UGT1A1 : This enzyme is known to catalyze the glucuronidation of estradiol (B170435) and its hydroxylated metabolites. aacrjournals.orguniprot.org It is considered a major player in the hepatic glucuronidation of estradiol. aacrjournals.org
UGT1A10 : This extrahepatic UGT isoform shows high activity in conjugating the 3-hydroxyl group of estriols. helsinki.finih.gov
UGT2B7 : This isoform is particularly active in conjugating the D-ring hydroxyls of estrogens, specifically the 16-hydroxyl group of estriol. nih.govevotec.com
The expression of these enzymes varies across different tissues, including the liver, intestine, and kidneys, influencing the site and extent of estriol glucuronidation. oup.comjst.go.jphelsinki.fi The liver is a primary site for this metabolic process. pfizermedicalinformation.compharmgkb.org
Deglucuronidation Processes and Involved Enzymes (e.g., β-Glucuronidase)
The process of glucuronidation is reversible through the action of β-glucuronidase, an enzyme that hydrolyzes the glucuronide conjugate, releasing the free, biologically active estrogen. wikipedia.orgwikipedia.orgnutripath.com.au This process of deglucuronidation is a key component of the enterohepatic circulation of estrogens. vibrant-wellness.comresearchgate.netresearchgate.net
After being conjugated in the liver, estrogen glucuronides are excreted into the bile and then enter the intestine. pfizermedicalinformation.comresearchgate.net In the intestinal lumen, β-glucuronidase produced by gut bacteria can cleave the glucuronic acid from estriol-16α-(β-D-glucuronide). vibrant-wellness.comdutchtest.comnih.gov This frees the estriol to be reabsorbed back into the bloodstream, a process that prolongs its systemic exposure. researchgate.netujms.net
Elevated levels of β-glucuronidase in the gut can lead to increased deconjugation and reabsorption of estrogens, potentially disrupting hormonal balance. nutripath.com.aurootfunctionalmedicine.com Tissues such as the mammary gland, liver, and kidney also express β-glucuronidase, allowing for local reactivation of estrogens from their glucuronide conjugates. wikipedia.orgwikipedia.org
Comparative Metabolism and Excretion in Animal Models (e.g., Rat Bile, Baboon Urine)
Animal models have been instrumental in understanding the metabolism and excretion of estriol. Studies in different species reveal both similarities and differences compared to human metabolism.
Rat Models: In rats, like humans, the liver is a major site of estrogen metabolism. nih.gov The enterohepatic circulation of estrogens has been observed in rats, where estrogen conjugates excreted in the bile are hydrolyzed by gut bacteria and reabsorbed. researchgate.net Studies in female rats have shown that the absence of ovarian estrogens leads to changes in lipid metabolism and body weight, highlighting the systemic effects of estrogen metabolism. physiology.org Research on rat tibiae has demonstrated the presence of enzymes involved in sex steroid metabolism, suggesting local regulation of estrogen activity in bone tissue. bioscientifica.com
Baboon Models: The metabolism and excretion of estriol in baboons closely resemble that in humans. wikipedia.org Following intravenous administration of estriol to baboons, the major urinary metabolites were identified as estriol 16α-glucuronide (65.8%), estriol 3-glucuronide (14.2%), estriol 3-sulfate (13.4%), and estriol 3-sulfate 16α-glucuronide (5.1%). wikipedia.org Studies involving the injection of labeled estradiol into the renal arteries of baboons demonstrated that the kidney is capable of directly conjugating estrogens, primarily forming glucuronides which are then excreted in the urine. nih.gov Specifically, the kidney was shown to facilitate the glucuronidation of estriol to estriol-16-glucuronide (B14805607). nih.gov Urinary excretion of estrone (B1671321) conjugates in pregnant baboons has been used to track estrogen production throughout gestation. oup.comoup.comresearchgate.net
Sheep Models: In sheep with bile fistulas, intravenous administration of estriol resulted in the identification of both estriol-3-sulfate and estriol-3-glucuronide in the urine and bile, with the glucuronide being predominant in the bile. oup.com The liver was found to readily form both conjugates, while the intestine primarily formed the glucuronide. oup.com This suggests an enterohepatic circulation in sheep where estriol-3-glucuronide is excreted in the bile, reabsorbed from the gut, and then excreted in the urine. oup.com
Table 1: Comparative Metabolism of Estriol in Animal Models
| Animal Model | Primary Site of Metabolism | Key Metabolites | Excretion Route | Noteworthy Findings |
|---|---|---|---|---|
| Rat | Liver | Glucuronide and sulfate (B86663) conjugates | Bile, Urine | Demonstrates enterohepatic circulation of estrogens. researchgate.net Local estrogen metabolism occurs in tissues like bone. bioscientifica.com |
| Baboon | Liver, Kidney | Estriol 16α-glucuronide, Estriol 3-glucuronide, Estriol 3-sulfate | Urine | Metabolism closely resembles that of humans. wikipedia.org The kidney is capable of direct estrogen conjugation. nih.gov |
| Sheep | Liver, Intestine | Estriol 3-glucuronide, Estriol 3-sulfate | Bile, Urine | Establishes a clear enterohepatic circulation pathway for estriol conjugates. oup.com |
Excretion Pathways of Conjugated Estrogens (e.g., Urinary Excretion)
The conversion of estriol to its glucuronide conjugate is a crucial step for its elimination from the body. capes.gov.broup.com The addition of the glucuronic acid moiety makes the molecule highly polar and water-soluble, facilitating its excretion, primarily via the kidneys into the urine. oup.comnih.govglowm.com
Conjugated estrogens, including estriol-16α-(β-D-glucuronide), are transported into the urine through a combination of glomerular filtration and active tubular secretion mediated by various transporters. nih.gov Efflux transporters like MRP2 and MRP4, which are present in the kidney, play a role in the excretion of estriol-16-glucuronide. helsinki.fi The renal clearance of estriol-16-glucuronide is significantly higher than that of other estriol conjugates, indicating efficient active secretion. helsinki.fi
Biological Roles and Molecular Mechanisms Non Clinical Focus
Role as an Endogenous Metabolite Facilitating Estrogen Excretion
Estriol-16-glucuronide (B14805607) is a primary water-soluble conjugate of estriol (B74026), formed to facilitate its elimination from the body. cymitquimica.com The process of glucuronidation, which involves attaching a glucuronic acid molecule to estriol, significantly increases its water solubility. cymitquimica.com This transformation is essential for the excretion of estrogens and other lipophilic compounds that cannot be used for energy. The resulting glucuronide is then readily eliminated from the body, primarily through the kidneys via urine. During pregnancy, estriol is produced in large amounts by the placenta, and consequently, estriol-16-glucuronide is found in high concentrations in the urine of pregnant women. wikipedia.org
The liver is the principal site for the metabolism of estrogens, including their conversion into glucuronide conjugates. pharmgkb.orgmetagenicsinstitute.com In non-pregnant women, estriol is mainly a metabolic product of estradiol (B170435) and estrone (B1671321). oatext.comoatext.com The conjugation of estriol to estriol-16-glucuronide is a key step in the detoxification pathway, rendering the estrogen biologically inactive and preparing it for excretion. nih.gov
Biochemical Regulation of Estrogen Levels through Conjugation and Deconjugation
The balance of estrogen levels in the body is meticulously regulated by the processes of conjugation and deconjugation. The formation of estriol-16-glucuronide is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). helsinki.fioup.com These enzymes transfer glucuronic acid from the co-substrate uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the estriol molecule. helsinki.fioup.com
Interactions with Biological Macromolecules and Pathways (e.g., Enzymes of Metabolism)
The metabolic pathway of estriol to its 16-glucuronide conjugate involves specific enzymes. Several UDP-glucuronosyltransferase (UGT) isoforms are involved in estrogen glucuronidation. oup.com Research has identified UGT2B7 as an enzyme with a notable specificity for estriol. Other UGTs, such as UGT1A1, UGT1A10, UGT2A1, and UGT2B4, also play a role in the glucuronidation of various estrogens. nih.govhelsinki.finih.govuniprot.orguniprot.org
The regulation of these enzymes can be influenced by estrogens themselves. For instance, 17β-estradiol has been shown to up-regulate the expression of UGT1A9 through the estrogen receptor α (ERα), suggesting a feedback mechanism in estrogen metabolism. nih.gov
The table below summarizes the key enzymes involved in the metabolism of estriol-16-glucuronide.
| Enzyme Family | Specific Enzyme | Function | Reference |
| UDP-glucuronosyltransferases (UGTs) | UGT2B7 | Catalyzes the glucuronidation of estriol. | |
| UGT1A1 | Possesses high specificity for E2 and is responsible for the formation of E2-3-glucuronide. | nih.gov | |
| UGT1A10 | Active in the glucuronidation of various steroids. | helsinki.fi | |
| UGT2A1 | Catalyzes the glucuronidation of estrogens like estradiol and epiestriol. | uniprot.org | |
| UGT2B4 | Catalyzes the glucuronidation of estradiol and estriol. | uniprot.org | |
| Glucuronidases | β-glucuronidase | Hydrolyzes estrogen glucuronides, releasing free estrogens. | wikipedia.orgrootfunctionalmedicine.com |
Absence or Limited Direct Agonistic Activity of the Conjugate on Estrogen Receptors In Vitro
Conjugated estrogens, including estriol-16-glucuronide, are generally considered to have no significant direct binding affinity for estrogen receptors (ERs). oup.com Their biological activity is primarily dependent on their conversion back to the unconjugated, active form. wikipedia.orgwikipedia.org Estriol itself is considered a weak estrogen due to its lower binding affinity and rapid dissociation from estrogen receptors compared to estradiol. oatext.comoatext.comwikipedia.org The addition of the bulky and polar glucuronide group further hinders any potential interaction with the ligand-binding domain of the estrogen receptors. Therefore, estriol-16-glucuronide is viewed as a biologically inactive metabolite in terms of direct estrogenic effects. nih.gov Any estrogenic activity observed in tissues is attributed to the local action of β-glucuronidase, which cleaves the conjugate and releases active estriol. wikipedia.org
Research Applications and Experimental Models
Use in In Vitro Biochemical and Enzymatic Studies
Estriol-16α-(β-D-glucuronide) is frequently utilized in in vitro studies to investigate the biochemical pathways of estrogen metabolism. The conjugation of estriol (B74026) with glucuronic acid is a critical step in its detoxification and excretion. In vitro systems, such as those using human liver and intestine microsomes, allow researchers to study the formation of this and other estrogen conjugates. nih.gov
For instance, studies have examined the glucuronidation of estriol, alongside its epimers, using a panel of human UDP-glucuronosyltransferase (UGT) enzymes from various subfamilies. ebi.ac.uknih.gov These experiments have revealed that specific UGT isoforms exhibit distinct activities towards different hydroxyl groups on the estriol molecule. ebi.ac.uknih.gov Such in vitro assays are fundamental to understanding the tissue-specific metabolism of estrogens and the enzymes responsible. The lack of high-resolution 3D structures for full-size UGTs enhances the importance of these functional assays in predicting UGT-catalyzed metabolism.
Furthermore, Estriol-16α-(β-D-glucuronide) has been employed in studies investigating the effects of other compounds on estrogen metabolism. For example, research has explored how substances like resveratrol (B1683913) can inhibit key steps in steroid metabolism, including the formation of glucuronide conjugates, in breast cancer cell models. nih.gov
Application in Animal Model Research for Metabolic Profiling
Animal models provide a platform for studying the metabolic fate of estrogens in vivo. The guinea pig liver has been proposed as a useful model for investigating the 16α-hydroxylation of estrone-3-sulfate, a precursor in the pathway leading to estriol and its conjugates. cdnsciencepub.com While this specific study focused on sulfated conjugates, it highlights the use of animal systems to dissect complex metabolic pathways that also involve glucuronidation. cdnsciencepub.com
Metabolic profiling studies in animal models, such as those for diabetic nephropathy, have also identified Estriol-16α-(β-D-glucuronide) as part of the metabolic signature. researchgate.net These applications demonstrate the utility of this compound in broader metabolomic research to understand disease states.
As a Reference Standard in Steroid Conjugate Research
The accurate quantification and identification of steroid conjugates in biological samples are crucial for both research and clinical diagnostics. Estriol-16α-(β-D-glucuronide) serves as an essential reference standard in these analytical methods. medchemexpress.com For example, it is used in the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous measurement of multiple steroid hormone glucuronides in human urine. researchgate.net
The availability of purified and well-characterized Estriol-16α-(β-D-glucuronide) allows for the establishment of calibration curves and quality controls, ensuring the accuracy and precision of these analytical techniques. researchgate.netoup.com Its use has been documented in direct radioimmunoassays for its measurement in pregnancy plasma and urine, highlighting its historical and ongoing importance as a biomarker. oup.comnih.gov Synthesized reference materials, including isotopically labeled versions, further enhance the capabilities of mass spectrometry-based research. upf.edu
Investigating UDP-Glucuronosyltransferase Substrate Specificity and Enzyme Kinetics
A primary research application of Estriol-16α-(β-D-glucuronide) is in the detailed investigation of UDP-glucuronosyltransferase (UGT) enzymes. These studies focus on determining the substrate specificity and kinetic parameters of various UGT isoforms.
Research has shown that UGT2B7 is the most active enzyme in conjugating the 16-OH group of estriol to form Estriol-16α-(β-D-glucuronide), while UGT1A10 is highly active at the 3-OH position. ebi.ac.uknih.gov Kinetic analyses have further elucidated the affinity of these enzymes for estriol, revealing that the configuration of the 17-OH group plays a significant role in the binding affinity of UGT2B7. ebi.ac.uknih.gov
Studies comparing the activity of different UGT enzymes, such as those from the UGT2A subfamily, have used estriol as a substrate to probe their regioselectivity. For example, UGT2A1 shows a preference for the 17-OH (or 16-OH in estriol's case), whereas UGT2A2 is nearly inactive with estriol. nih.gov Investigations into mutant UGT enzymes have also utilized estriol and its epimers to understand the role of specific amino acid residues in substrate interaction and catalytic activity. ebi.ac.uknih.gov
The table below summarizes the key UGT enzymes involved in the glucuronidation of estriol and their kinetic parameters where available.
| Enzyme Family | Specific Enzyme | Site of Glucuronidation on Estriol | Kinetic Parameters (Km) | Key Findings |
| UGT1A | UGT1A10 | 3-OH | 68.4 ± 4.7 µM helsinki.fi | Highly active in conjugating the 3-OH position of estriol. ebi.ac.uknih.gov |
| UGT2B | UGT2B7 | 16-OH | 10.3 ± 0.8 µM helsinki.fi | Most active UGT for forming Estriol-16α-(β-D-glucuronide). ebi.ac.uknih.gov The 17-OH configuration is crucial for its affinity. ebi.ac.uknih.gov |
| UGT2B | UGT2B4 | - | Not specified | Active on polyhydroxylated estrogens like estriol. |
| UGT2A | UGT2A1 | 16-OH/17-OH | Not specified | Exhibits a clear preference for the D-ring hydroxyls of estrogens. nih.gov |
| UGT2A | UGT2A2 | - | Not specified | Nearly inactive in estriol glucuronidation. nih.gov |
Future Perspectives and Research Challenges
Advancements in High-Throughput Analytical Characterization
The accurate and efficient quantification of steroid conjugates like Estriol-16-glucuronide (B14805607) is crucial for understanding their physiological roles. The development of high-throughput analytical methods is a key area of future research.
Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the simultaneous quantification of multiple steroid hormone glucuronides in urine, including Estriol-16-glucuronide. researchgate.net These methods offer good linearity and recovery, with the potential for high-throughput analysis. researchgate.netnih.gov For instance, a streamlined sample preparation using a 96-well plate format can significantly speed up the processing of numerous samples. nih.gov
Future developments will likely focus on:
Increased Sensitivity and Specificity: Continued improvements in mass spectrometry instrumentation will allow for the detection of even lower concentrations of Estriol-16-glucuronide and its isomers. oup.commdpi.com This is particularly important for studies involving special populations or when sample volumes are limited. nih.gov
Automation and Miniaturization: The integration of automated sample preparation and microfluidic devices will further enhance the throughput and reduce the cost of analysis. nih.govacs.org
Direct Analysis of Conjugates: Methods that allow for the direct analysis of intact glucuronide conjugates without the need for enzymatic hydrolysis are becoming more common. nih.govresearchgate.net This approach preserves information about the original conjugated form of the steroid. researchgate.net
Metabolomics Approaches: The application of metabolomics, combining mass spectrometry with machine learning, will facilitate the discovery of novel steroid signatures and biomarkers associated with various physiological and pathological states. oup.comanu.edu.au
Elucidation of Regulatory Mechanisms Governing Glucuronidation and Deconjugation
The balance between the formation (glucuronidation) and breakdown (deconjugation) of Estriol-16-glucuronide is critical for regulating the levels of active estrogens. oup.comnih.gov Future research will aim to unravel the complex regulatory networks that control these processes.
Glucuronidation is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.comnih.gov Several UGT isoforms, including UGT1A1, UGT1A10, and UGT2B7, are involved in the glucuronidation of estrogens. frontiersin.orgacs.org UGT2B7, in particular, shows specificity for estriol (B74026). Research indicates that the expression and activity of these enzymes can be influenced by estrogens themselves, suggesting a feedback mechanism to control local hormone concentrations. researchgate.netnih.gov
Deconjugation , the reverse reaction, is carried out by β-glucuronidase enzymes, which are notably produced by the gut microbiota. nih.govsymprove.com This process, occurring in the intestine, can lead to the reabsorption of active estrogens into the circulation, a process known as enterohepatic recirculation. nih.govtandfonline.com
Key research questions to be addressed include:
What are the specific roles of different UGT isoforms in the formation of Estriol-16-glucuronide in various tissues? helsinki.fi
How is the expression of these UGT enzymes regulated at the molecular level? nih.gov
What is the contribution of the gut microbiome's β-glucuronidase activity to systemic estrogen levels? symprove.comresearchgate.net
How do factors like diet and antibiotic use, which can alter the gut microbiome, impact the deconjugation of Estriol-16-glucuronide? tandfonline.com
Exploration of Its Role in Non-Human Biological Systems
While much of the research on Estriol-16-glucuronide has focused on humans, particularly during pregnancy, its role in other species is an emerging area of investigation. Estrogens are fundamental hormones in all vertebrates, regulating a wide array of physiological processes beyond reproduction. oup.comphysiology.org
Studies in pigs have begun to explore the dynamics of conjugated estrogens, including glucuronides, in the endometrium during the estrous cycle. nih.gov This research has highlighted changes in the expression of enzymes and transporters involved in estrogen metabolism, suggesting a role for estrogen conjugates in regulating the cycle. nih.gov In boars and stallions, high concentrations of conjugated estrogens are found in blood and semen. physiology.org
Future research in non-human systems will be crucial for:
Understanding the evolutionary conservation of estrogen metabolism pathways.
Identifying species-specific differences in the formation and function of Estriol-16-glucuronide.
Using animal models to investigate the impact of environmental factors on estrogen conjugation and its physiological consequences.
Exploring the potential of Estriol-16-glucuronide and other estrogen conjugates as biomarkers in veterinary medicine and wildlife conservation.
Development of Novel Research Tools and Probes for Steroid Conjugate Metabolism
Advancing our understanding of Estriol-16-glucuronide and steroid metabolism, in general, requires the development of innovative research tools and probes.
Current research is focused on creating:
Selective Fluorescent Probes: The development of fluorescent substrates that are selectively metabolized by specific UGT isoforms, such as UGT1A10, will allow for easier and faster assays to study enzyme function and expression. acs.orgnih.gov
Conjugated Hapten Microarrays: These microarrays, where steroid-protein conjugates are immobilized, can be used for high-throughput screening of antibodies and for the parallel detection of multiple anabolic steroids and their conjugates. acs.org
In Vitro Metabolism Models: The use of in vitro systems, such as human liver microsomes or S9 fractions, provides a valuable tool for studying the metabolic pathways of new steroids and predicting their metabolites without the need for human administration. wada-ama.org
Advanced Bioanalytical Methods: The development of novel analytical techniques, such as those combining in vitro biosynthesis with ion mobility spectrometry-mass spectrometry (IM-MS), offers a promising platform for the rapid and confident identification of drug metabolites on a large scale. researchgate.net
These new tools will be instrumental in dissecting the complex interplay of enzymes, transporters, and regulatory factors that govern the metabolism of Estriol-16-glucuronide and other steroid conjugates.
Q & A
Basic Research Questions
Q. What analytical techniques are commonly used to detect and quantify 16-Glucuronide-Estriol in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from matrices like urine or plasma.
- Isotopic labeling : Use deuterium-labeled internal standards (e.g., estriol 16-glucuronide-d6) to correct for matrix effects and ionization variability .
- Validation : Calibration curves, recovery rates, and inter-day precision tests to ensure reproducibility .
Q. What is the biological role of this compound in estrogen metabolism?
- Methodological Answer : As a Phase II metabolite, it facilitates estrogen excretion by increasing water solubility. Key methodologies to study this include:
- Enzyme assays : Incubating estriol with UDP-glucuronosyltransferases (UGTs) to quantify conjugation rates.
- Tracer studies : Using radiolabeled estriol (e.g., ³H-estriol) to track glucuronidation efficiency in hepatic microsomes .
Advanced Research Questions
Q. How can isotopic labeling strategies improve the accuracy of this compound quantification in pharmacokinetic studies?
- Methodological Answer : Deuterium-labeled analogs (e.g., synthesized via sodium borodeuteride reduction of 2,4,16α-tribromoestrone derivatives) serve as internal standards. Steps include:
- Synthesis optimization : Controlled hydrolysis in deuterium oxide to preserve isotopic purity (>98%) .
- Mass fragmentography : Monitor unique ion fragments (e.g., m/z 434 → 418 for deuterated vs. non-deuterated forms) to distinguish analytes from endogenous compounds .
Q. What experimental approaches resolve contradictions in reported metabolic pathways of this compound across studies?
- Methodological Answer :
- Comparative enzyme profiling : Test UGT isoforms (e.g., UGT1A1, UGT2B7) across tissues to identify tissue-specific glucuronidation patterns.
- Inhibition assays : Use UGT inhibitors (e.g., fluconazole) to isolate contributions of specific isoforms .
- Meta-analysis frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data quality and experimental design rigor .
Q. How can researchers design robust in vitro models to study this compound’s interaction with membrane transporters?
- Methodological Answer :
- Transfected cell lines : Use HEK293 cells overexpressing OATP2B1 or MRP2 transporters to assess uptake/efflux kinetics.
- Competitive binding assays : Co-incubate with prototypical substrates (e.g., estrone sulfate) to identify transporter specificity .
- Data normalization : Express results as % control ± SEM, accounting for batch-to-batch variability in cell viability .
Methodological Frameworks for Research Design
Q. What criteria should guide the formulation of research questions on this compound’s pharmacokinetics?
- Answer : Apply the FINER framework:
- Feasible : Ensure access to isotopic standards and LC-MS/MS instrumentation.
- Novel : Address gaps, such as species differences in UGT-mediated glucuronidation.
- Ethical : Use anonymized human samples with IRB approval .
Q. How should researchers handle large datasets from metabolic studies of this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
